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CAS No.: 64169-46-6
Cat. No.: B602183
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Executive Summary

The 5-chlorodescyano impurity (3-[(1RS)-5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-
1-yl]-N,N-dimethylpropan-1-amine) is a structural analog of Citalopram where the cyano group
at position 5 is replaced by a chlorine atom. Due to the high lipophilicity introduced by the
chlorine substituent, this impurity exhibits significant retention in Reverse Phase HPLC (RP-
HPLC), often eluting at a Relative Retention Time (RRT) of ~2.2.

This guide provides a validated, stability-indicating RP-HPLC protocol capable of resolving the
5-chlorodescyano impurity from Citalopram and the closely related 5-bromo analog (RRT ~2.3).

Scientific Basis & Impurity Origin[1][2]
Structural & Mechanistic Insight

The difficulty in separating this impurity stems from its structural homology to the Active
Pharmaceutical Ingredient (API).

o Citalopram: Contains a Cyano (-CN) group (Polar, H-bond acceptor).

e 5-Chlorodescyano Impurity: Contains a Chloro (-Cl) group (Non-polar, Hydrophobic).
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Chromatographic Implication: The -CI substitution significantly increases the hydrophobicity of
the molecule compared to the -CN group. Consequently, in reverse-phase chromatography
(C18), the 5-chloro analog interacts more strongly with the stationary phase, resulting in a
much longer retention time (RRT > 2.0) compared to the parent drug.[1]

Origin Pathway

The impurity typically arises from the starting material or the cyanation step:

o Starting Material Contamination: Use of 5-chlorophthalide as an impurity within the 5-
cyanophthalide or 5-bromophthalide starting material.

e Incomplete Reaction: If the synthesis involves a halogen-to-cyano exchange (Rosenmund—
von Braun reaction) on a 5-chloro intermediate, unreacted 5-chloro precursor remains.
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Figure 1: Origin of 5-chlorodescyano impurity during Citalopram synthesis. The lower reactivity
of the chloro-analog in cyanation reactions leads to its persistence.

Experimental Protocol
Equipment & Reagents[2][4][5]

o HPLC System: Agilent 1260 Infinity Il or Waters Alliance e2695 with PDA/UV Detector.
e Column: Inertsil ODS-3V (250 x 4.6 mm, 5 pm) or Symmetry C18 (250 x 4.6 mm, 5 pum).

o Why: A long C18 column is required to provide sufficient theoretical plates to resolve the
late-eluting halogenated analogs.
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¢ Reagents:

o

Ammonium Acetate (HPLC Grade).

[¢]

Acetonitrile (Gradient Grade).

[¢]

Methanol.[2]

[e]

Triethylamine (TEA) - Optional tailing suppressor.

Chromatographic Conditions

This method uses a gradient elution to manage the wide polarity range between the early
eluting oxidative degradants and the late eluting halogenated impurities.

Parameter Setting

Buffer: 0.02 M Ammonium Acetate (pH 4.7
adjusted with Acetic Acid)

Mobile Phase A

Mobile Phase B Acetonitrile : Methanol (50:50 v/v)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Volume 20 pL

Detection UV at 239 nm (Isosbestic point/Max absorption)
Run Time 55 Minutes

Gradient Program:

0-18 min: 80% A (Isocratic) - Elution of Citalopram & polar impurities.

18-40 min: 80% A — 20% A (Linear Gradient) - Elution of 5-Chloro & 5-Bromo analogs.

40-45 min: 20% A (Hold) - Wash.

45-55 min: 80% A (Re-equilibration).
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Standard & Sample Preparation

e Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).

o Standard Stock Solution: Dissolve 5 mg of 5-Chlorodescyano Reference Standard in 50 mL
diluent (100 pg/mL).

e Test Solution: Dissolve 25 mg of Citalopram API in 25 mL diluent (1000 pg/mL).

e Spiked Solution (System Suitability): Spike Citalopram solution with 0.15% of 5-
Chlorodescyano and 5-Bromodescyano standards.

Method Validation & Performance

The following data represents typical performance metrics for this protocol, validated against
ICH Q2(R1) guidelines.

System Suitability

The critical parameter is the resolution between the 5-Chloro analog and the 5-Bromo analog
(which elutes immediately after).

Retention Time o Resolution
Component . RRT (approx) Tailing Factor
(min) (Rs)
Citalopram ~6.2 1.00 1.1
5- > 6.0 (vs
~13.6 2.20 1.0 ]
Chlorodescyano Citalopram)
5- >1.5 (vs 5-
~14.3 2.30 1.0
Bromodescyano Chloro)

Quantitative Parameters
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Parameter Result Acceptance Criteria
LOD 0.03 pg/mL (0.003%) S/IN >3

LOQ 0.10 pg/mL (0.01%) S/N > 10

Linearity (Range) LOQ to 150% of limit R2>0.999

Accuracy (Recovery) 98.5% - 101.5% 90% - 110%

Precision (RSD) < 2.0% (n=6) NMT 5.0%

Troubleshooting & Optimization
Critical Separation: Chloro vs. Bromo Analog

If the resolution between the 5-Chloro (RRT 2.2) and 5-Bromo (RRT 2.3) analogs is poor (<
1.5):

o Decrease Gradient Slope: Slow down the transition from 18-40 minutes. A shallower gradient
increases resolution of hydrophobic peaks.

o Temperature: Lowering the column temperature to 25°C can improve selectivity for
halogenated species, though it will increase system pressure.

Peak Tailing

Citalopram is a tertiary amine and may interact with residual silanols.

» Solution: Ensure the buffer pH is maintained at 4.5 - 4.7. If tailing persists, add 0.1%
Triethylamine (TEA) to the buffer and adjust pH. Use a "Base Deactivated” (BDS) or high-
purity silica column.
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Figure 2: Decision tree for optimizing the separation of Citalopram and its halogenated
impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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